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molecular formula C7H3BrClN3 B1529560 6-Bromo-2-chloropyrido[2,3-D]pyrimidine CAS No. 1234616-65-9

6-Bromo-2-chloropyrido[2,3-D]pyrimidine

Cat. No. B1529560
M. Wt: 244.47 g/mol
InChI Key: WEYJDKGLVMTHCW-UHFFFAOYSA-N
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Patent
US09434700B2

Procedure details

To a stirred mixture of 6-bromopyrido[2,3-d]pyrimidin-2-ol (1.1 g, 4.9 mmol) in 30 mL of phosphoryl trichloride was added diisopropylethylamine (1.6 g, 12.2 mmol) at room temperature, and the reaction mixture was then stirred at 120° C. for 12 hours. Most of phosphoryl trichloride was removed under reduced pressure. The residue was diluted with ethyl acetate (200 mL) and added to saturated sodium bicarbonate solution (300 mL) at 0° C. The mixture was extracted with ethyl acetate (200 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to afford the title compound (800 mg, 67%) as a yellow solid. MS (ES+) C7H3BrClN3 requires: 243, 245, found: 244, 246 [M+H]+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]=[C:7](O)[N:8]=[CH:9][C:4]=2[CH:3]=1.C(N(C(C)C)CC)(C)C.P(Cl)(Cl)([Cl:24])=O>>[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]=[C:7]([Cl:24])[N:8]=[CH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC1=CC2=C(N=C(N=C2)O)N=C1
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred at 120° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of phosphoryl trichloride was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate (200 mL)
ADDITION
Type
ADDITION
Details
added to saturated sodium bicarbonate solution (300 mL) at 0° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(N=C2)Cl)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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